molecular formula C13H11N5O B2895939 N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}acetamide CAS No. 933949-52-1

N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}acetamide

Cat. No.: B2895939
CAS No.: 933949-52-1
M. Wt: 253.265
InChI Key: QBIAFGPIWJRQQP-ZONXUBCISA-N
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Description

N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}acetamide is a useful research compound. Its molecular formula is C13H11N5O and its molecular weight is 253.265. The purity is usually 95%.
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Scientific Research Applications

Antimalarial Activity

Werbel et al. (1986) synthesized a series of compounds related to the chemical structure , demonstrating significant antimalarial potency against Plasmodium berghei in mice. These studies included compounds that underwent various synthetic routes, showcasing their potential in developing antimalarial drugs with extended protection periods after oral administration (Werbel et al., 1986).

Antimicrobial Properties

Diyar Altındağ et al. (2017) designed and synthesized a series of imidazole derivatives, including structures similar to the specified compound, to combat drug-resistant fungal infections. These compounds demonstrated significant activity against Candida albicans and Candida krusei, suggesting potential applications as antifungal agents (Diyar Altındağ et al., 2017).

Coordination Chemistry

Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions. These complexes were studied for their antioxidant activity, demonstrating the compound's role in developing materials with significant biological activities (Chkirate et al., 2019).

Enzyme Catalysis

Magadum and Yadav (2018) investigated the chemoselective acetylation of 2-aminophenol using immobilized lipase, targeting the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. This study showcases the compound's relevance in green chemistry and biocatalysis applications (Magadum & Yadav, 2018).

Properties

IUPAC Name

N-[4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c1-9(19)18-11-4-2-10(3-5-11)8-17-13(7-15)12(16)6-14/h2-5,8H,16H2,1H3,(H,18,19)/b13-12-,17-8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIAFGPIWJRQQP-GCZOFJPHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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